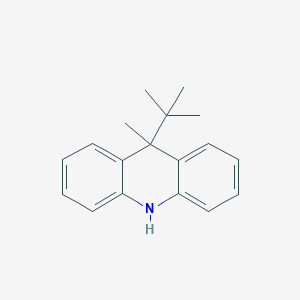

9-Tert-butyl-9-methyl-9,10-dihydroacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-tert-butyl-9-methyl-10H-acridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-17(2,3)18(4)13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)18/h5-12,19H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNRNXVCCCNNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223878 | |

| Record name | 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25812-87-7 | |

| Record name | 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25812-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 9,10 Dihydroacridines

Advanced Synthetic Routes to 9,10-Dihydroacridine (B10567) Derivatives

The construction of the 9,10-dihydroacridine framework is a key step in the synthesis of its derivatives. Modern synthetic methods offer modular and efficient ways to build this tricyclic system.

Modular, one-pot syntheses of 9,10-dihydroacridine frameworks have been developed to streamline the process and avoid multi-step procedures. acs.org One such approach involves a reaction sequence that begins with the selective ortho-C alkenylation of diarylamines with aryl alkynes. acs.orgresearchgate.net This is followed by an intramolecular hydroarylation of the resulting olefin intermediate. acs.orgresearchgate.net This particular transformation is facilitated by a combination of hexafluoroisopropanol and triflimide, which act as a catalyst system to drive the entire sequence. acs.orgresearchgate.net This method allows for the assembly of structurally diverse 9,10-dihydroacridines with good to high yields and demonstrates excellent compatibility with various functional groups. acs.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.orgsemanticscholar.org This reaction is instrumental in the synthesis of 9,10-dihydroacridine derivatives, particularly for introducing the nitrogen-aryl bond that defines the acridine (B1665455) core. researchgate.netacs.org The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

In the context of dihydroacridine synthesis, this reaction can be used to couple a suitably substituted aniline (B41778) with an ortho-haloaryl compound, which can then undergo subsequent cyclization to form the dihydroacridine ring system. The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for the efficiency of the coupling reaction. acs.org For instance, catalyst systems like [Pd(allyl)Cl]2 dimer with the XPhos ligand have been found to be effective. acs.org The versatility of the Buchwald-Hartwig reaction allows for the synthesis of a wide range of N-aryl compounds, which are precursors to various dihydroacridine derivatives. nih.govrsc.orgnih.gov

Table 1: Examples of Buchwald-Hartwig Reaction Conditions for N-Arylation

| Palladium Precatalyst | Phosphine Ligand | Base | Solvent | Application |

| Pd2(dba)3 | XPhos | Sodium tert-butoxide | Toluene | Synthesis of D-A-D derivatives nih.gov |

| [Pd(allyl)Cl]2 | XPhos | Sodium tert-butoxide | Toluene | Coupling of amines with aryl bromides acs.org |

| Pd(dppf)Cl2 | - | - | - | Ineffective for some couplings acs.org |

A key strategy for the modular synthesis of the 9,10-dihydroacridine framework is the ortho-C alkenylation/hydroarylation sequence. acs.orgresearchgate.net This one-pot reaction involves the reaction of diarylamines with aryl alkynes. acs.org The process is catalyzed by a combination of hexafluoroisopropanol and triflimide. acs.org The reaction proceeds through a selective ortho-C alkenylation of the diarylamine, followed by an intramolecular hydroarylation of the newly formed olefin intermediate to yield the 9,10-dihydroacridine structure. acs.orgresearchgate.net This method is notable for its high efficiency and broad substrate scope, accommodating a variety of functional groups on both the diarylamine and the aryl alkyne. acs.org

The introduction of substituents at the C-9 position of the 9,10-dihydroacridine core is crucial for tuning the molecule's properties. A common method for installing alkyl and aryl groups at this position is through the use of Grignard reagents. nih.govmasterorganicchemistry.comrsc.org This approach typically involves the reaction of an N-substituted acridinium (B8443388) salt with a Grignard reagent (R-MgX). The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic C-9 position of the acridinium salt, leading to the formation of the 9-substituted 9,10-dihydroacridine. nih.gov

For the synthesis of 9-tert-butyl-9-methyl-9,10-dihydroacridine, a stepwise approach can be envisioned. First, a methyl group could be introduced at the 9-position. Subsequent reaction with a tert-butyl Grignard reagent, or vice versa, on an appropriate precursor would yield the desired 9,9-disubstituted product. It is important to note that acid-catalyzed cyclization methods for producing 9,9-disubstituted dihydroacridines can be complicated by competing elimination reactions, especially with bulkier alkyl groups. nih.gov Therefore, the Grignard addition to an acridinium salt intermediate is often the preferred and more reliable method. nih.gov The regioselective addition of Grignard reagents to activated heterocyclic systems is a well-established synthetic strategy. nih.govbeilstein-journals.org

Functionalization and Derivatization Strategies at the Dihydroacridine Core

Once the 9,10-dihydroacridine framework is established, further modifications can be made to its core structure through various functionalization reactions.

Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the introduction of new functional groups onto a molecule without the need for pre-functionalized starting materials. rsc.orgmdpi.com In the context of 9,10-dihydroacridines, C-H functionalization can be employed to introduce substituents at various positions on the aromatic rings of the dihydroacridine core. nih.gov

While direct C-H functionalization of the dihydroacridine core itself is a developing area, related heterocyclic systems like pyridines have been successfully functionalized using this approach. rsc.orgnih.govresearchgate.netbohrium.com These methods often employ transition metal catalysts, such as palladium or rhodium, to activate C-H bonds and facilitate the coupling with a variety of reaction partners. nih.govrsc.org For instance, rhodium-catalyzed C-H activation has been used for the synthesis of highly substituted pyridines from imines and alkynes. nih.gov Such strategies could potentially be adapted for the selective functionalization of the dihydroacridine scaffold, offering a direct route to novel derivatives with unique electronic and steric properties.

Phosphorylation Reactions at C-9

The introduction of a phosphoryl group at the C-9 position of 9,10-dihydroacridines represents a significant transformation, yielding compounds with potential applications in medicinal chemistry and materials science. Direct C(sp³)–H phosphorylation offers an efficient route to synthesize these molecules, avoiding the need for pre-functionalized starting materials.

One notable method involves a visible-light-induced photocatalytic C(sp³)–H phosphorylation. This approach utilizes fluorescein (B123965) as an organic photocatalyst and molecular oxygen (O₂) as the sole oxidant. The reaction proceeds under mild conditions, employing an 18 W blue LED light source at room temperature. This method has been successfully applied to various N-substituted 9,10-dihydroacridines, reacting them with P(O)–H compounds like diphenylphosphine (B32561) oxide. The versatility of this protocol is demonstrated by its compatibility with different N-protecting groups, including methyl (Me), benzyl (B1604629) (Bn), and various aryl (Ar) groups, affording the corresponding 9-phosphorylated dihydroacridines in yields ranging from 59% to 84%.

The proposed mechanism for this photocatalytic reaction begins with the excitation of the photocatalyst (PC) by visible light. The excited photocatalyst (PC*) then abstracts a hydrogen atom from the C-9 position of the 9,10-dihydroacridine, forming an acridinyl radical. This radical is subsequently trapped by the P(O)-H compound. The final step involves deprotonation to yield the 9-phosphorylated product.

Another strategy for C-9 phosphorylation employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. This method also facilitates the direct C–H functionalization of the 9,10-dihydroacridine core.

The table below summarizes the yields for the photocatalytic phosphorylation of various N-substituted 9,10-dihydroacridines with diphenylphosphine oxide.

Table 1: Photocatalytic C-9 Phosphorylation of N-Substituted 9,10-Dihydroacridines

| Entry | N-Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl (Me) | 9-phosphoryl-10-methyl-9,10-dihydroacridine | 75 |

| 2 | Benzyl (Bn) | 9-phosphoryl-10-benzyl-9,10-dihydroacridine | 84 |

| 3 | Phenyl (Ph) | 9-phosphoryl-10-phenyl-9,10-dihydroacridine | 68 |

| 4 | 4-Methoxyphenyl | 9-phosphoryl-10-(4-methoxyphenyl)-9,10-dihydroacridine | 59 |

Reductive Rearrangement Reactions Leading to Dihydroacridines

The synthesis of 9,10-dihydroacridines often involves the reduction of their aromatic precursors, acridinium salts. These reactions can be viewed as a form of reductive dearomatization. While not always classified as "rearrangements" in the classical sense, the transformation from a planar, aromatic acridinium cation to a non-planar dihydroacridine structure involves a significant change in geometry and hybridization.

A common pathway involves the single-electron reduction of an acridinium salt. For instance, in photoredox catalysis, an excited acridinium salt can be reduced by a suitable electron donor, such as N,N-diisopropylethylamine (DIPEA), to form a persistent acridine radical. nih.gov This radical species is a key intermediate. Subsequent steps, such as hydrogen atom transfer or further reduction and protonation, can lead to the formation of the stable 9,10-dihydroacridine. nih.gov

Another approach is the modular synthesis of the 9,10-dihydroacridine framework through a reaction sequence that includes a reductive cyclization step. One such method involves a selective ortho-C-alkenylation of a diarylamine with an aryl alkyne, followed by an intramolecular hydroarylation. acs.org This sequence is catalyzed by a combination of hexafluoroisopropanol and triflimide. The final intramolecular cyclization step, which forms the dihydroacridine ring, is a reductive process where a new C-C and C-H bond are formed, leading to the dihydroaromatic structure. acs.org

Furthermore, acid-catalyzed cyclization of precursors like N-acyl-N-aryl-2-aminobenzyl alcohols can lead to the formation of the dihydroacridine skeleton. However, these reactions must be carefully controlled to avoid competing elimination reactions that can lead to the fully aromatic acridine instead of the desired dihydroacridine.

The table below provides examples of synthetic routes leading to 9,10-dihydroacridines involving a reductive step.

Table 2: Synthetic Routes to 9,10-Dihydroacridines via Reductive Processes

| Starting Material(s) | Key Reagents/Catalysts | Process Description |

|---|---|---|

| Acridinium Salt | Photoredox Catalyst, Electron Donor (e.g., DIPEA) | Photoreductive generation of an acridine radical intermediate, followed by conversion to 9,10-dihydroacridine. nih.gov |

| Diarylamine, Aryl Alkyne | Hexafluoroisopropanol, Triflimide | Ortho-C-alkenylation followed by intramolecular hydroarylation/reductive cyclization. acs.org |

Stereoselective Synthetic Approaches for Chiral Dihydroacridines

The development of stereoselective methods to synthesize chiral 9,10-dihydroacridines is of significant interest due to the potential of these molecules in asymmetric catalysis and as chiral ligands. The challenge often lies in controlling the stereochemistry at the C-9 position, which is remote from other functional groups in the molecule.

A highly effective strategy for accessing enantio-enriched 9,10-dihydroacridines is the remote enantioselective desymmetrization of prochiral 9,9-disubstituted 9,10-dihydroacridines. acs.org This approach utilizes a novel spirocyclic chiral phosphoric acid (CPA) catalyst to control the stereochemistry of an electrophilic aromatic amination reaction. acs.org

In this method, a 9,9-disubstituted dihydroacridine, which is achiral, undergoes amination with a dialkyl azodicarboxylate. The bulky chiral catalyst directs the electrophilic amination to one of the two enantiotopic aromatic rings, thereby breaking the molecule's symmetry and establishing a stereocenter. This protocol is effective for a wide range of substrates, including those with both aryl-alkyl and dialkyl substitutions at the C-9 position, achieving excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org

Density functional theory (DFT) calculations have shed light on the origin of the high regio- and enantioselectivity. The selectivity is attributed to the specific architecture of the spirocyclic CPA catalyst, which features bulky polyaromatic groups. These groups create a well-defined chiral pocket that effectively differentiates between the two enantiotopic reaction pathways through non-covalent interactions. acs.org

This desymmetrization method has also been successfully applied to the asymmetric construction of molecules with a stereogenic silicon center at the C-9 position and for the kinetic resolution of racemic unsymmetrical dihydroacridine derivatives. acs.org

The table below showcases the results of the enantioselective desymmetrization for different 9,9-disubstituted 9,10-dihydroacridines. acs.org

Table 3: Enantioselective Desymmetrization of 9,9-Disubstituted 9,10-Dihydroacridines

| C-9 Substituent 1 | C-9 Substituent 2 | Product Enantiomeric Excess (ee %) |

|---|---|---|

| Methyl | Phenyl | 98 |

| Methyl | 4-Bromophenyl | 99 |

| Methyl | 2-Naphthyl | >99 |

| Ethyl | Ethyl | 97 |

Redox Chemistry and Electron Transfer Mechanisms of 9,10 Dihydroacridines

Fundamental Electron Transfer Processes in Dihydroacridines

Electron transfer reactions involving dihydroacridines typically initiate with the removal of an electron from the molecule, leading to the formation of a radical cation. The stability and subsequent reaction pathways of this intermediate are significantly influenced by the substituents on the acridine (B1665455) core.

One-Electron Oxidation Pathways and Radical Cation Formation

The initial step in the oxidation of 9,10-dihydroacridines is a one-electron transfer (SET) process, which results in the formation of a radical cation. researchgate.net This reactive intermediate is central to the subsequent chemical transformations. The generation of these radical cations can be achieved through electrochemical methods or by using chemical oxidants. researchgate.netacs.org The fate of the radical cation is dependent on the nature of the substituents at the 9-position. For instance, the radical cations of 9-substituted 10-methyl-9,10-dihydroacridines can undergo deprotonation or, in the case of tertiary alkyl groups, C-C bond cleavage. acs.org The stability of these radical cations is often low, making their direct detection challenging, though transient electronic spectra have been reported for some analogues. acs.org

The deprotonation of the radical cation is a major pathway, leading to the formation of a radical species. This process is influenced by the acidity of the radical cation, which is significantly higher than that of the parent neutral molecule. princeton.edu The resulting radical can then undergo further reactions, such as dimerization or reaction with other species in the medium.

Influence of Substituents (e.g., Tert-butyl, Methyl at C-9) on Oxidation Potentials and Donor Properties

Substituents at the C-9 position of the dihydroacridine ring have a profound effect on the molecule's electronic properties, particularly its oxidation potential and electron-donating ability. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize. nih.gov

For 9-tert-butyl-9-methyl-9,10-dihydroacridine, the presence of the electron-donating tert-butyl and methyl groups at the C-9 position is expected to lower its oxidation potential compared to unsubstituted or less substituted dihydroacridines. This is because these alkyl groups stabilize the resulting radical cation through hyperconjugation and inductive effects. nih.govresearchgate.net The tert-butyl group, in particular, is known to have a significant electron-donating effect. nih.govresearchgate.net This increased electron-donating character enhances the donor properties of the molecule in electron transfer reactions.

The one-electron oxidation potentials of various 9-substituted 10-methyl-9,10-dihydroacridines have been determined using techniques like fast cyclic voltammetry, providing quantitative data on the influence of different substituents. acs.org

| Substituent (R) | Oxidation Potential (Eox vs SCE / V) |

|---|---|

| H | 0.85 |

| Me | 0.72 |

| Et | 0.72 |

| i-Pr | 0.70 |

| t-Bu | 0.68 |

Electron Transfer in Donor-Acceptor Systems Incorporating Dihydroacridine Moieties

Due to their favorable electron-donating properties, dihydroacridine derivatives are often incorporated into donor-acceptor systems. In these systems, the dihydroacridine moiety serves as the electron donor, and upon photoexcitation, an electron is transferred to an acceptor molecule. rsc.orgrsc.org The efficiency of this photoinduced electron transfer is dependent on factors such as the distance between the donor and acceptor, the driving force of the reaction, and the nature of the molecular bridge connecting them. rsc.org

The formation of a redox-separated state in such systems has been observed, where the dihydroacridine exists as a radical cation and the acceptor as a radical anion. nih.gov The lifetime of this charge-separated state is crucial for applications in areas like artificial photosynthesis and molecular electronics. The back electron transfer to the ground state is a competing process that reduces the efficiency of charge separation. nih.gov

Hydride Transfer Mechanisms from 9,10-Dihydroacridines

In addition to electron transfer, 9,10-dihydroacridines are well-known for their ability to act as hydride donors. This process is fundamental to their role as NADH analogues in mimicking biological redox reactions.

Concerted vs. Sequential Electron-Proton-Electron (EPE) Transfer Pathways

The mechanism of hydride transfer from 9,10-dihydroacridines has been a subject of extensive study, with two primary pathways being considered: a concerted mechanism and a stepwise or sequential mechanism. nih.gov

In a concerted mechanism , the hydride ion (H⁻) is transferred in a single kinetic step. This pathway is often referred to as a true hydride transfer.

Initial electron transfer (E): An electron is transferred from the dihydroacridine (donor) to the acceptor, forming a radical ion pair. researcher.lifenih.gov

Proton transfer (P): A proton is then transferred from the dihydroacridine radical cation to the acceptor radical anion. researcher.lifenih.gov

Second electron transfer (E): A final electron transfer occurs from the resulting acridinyl radical to the acceptor, or within the radical pair, to yield the final products. nih.gov

Evidence from studies on various 9,10-dihydroacridine (B10567) derivatives suggests that the hydride transfer often proceeds via the sequential EPE pathway. researcher.lifenih.gov The initial electron transfer to form a radical ion pair is often in equilibrium, with the subsequent proton transfer being the rate-determining step. researcher.life

Role of Charge-Transfer (CT) Complexes in Hydride Transfer Kinetics

In many hydride transfer reactions involving 9,10-dihydroacridines, the formation of a charge-transfer (CT) complex between the dihydroacridine donor and the hydride acceptor precedes the actual transfer steps. researcher.life This CT complex is a non-covalently bound associate where there is a partial transfer of electronic charge from the donor to the acceptor.

The observation of a negative temperature dependence for the rates of some hydride transfer reactions provides strong evidence for the intermediacy of these CT complexes. researcher.life In such cases, the observed activation enthalpy can be negative because the enthalpy of formation of the CT complex is more negative than the activation enthalpy for the subsequent transfer steps. researcher.life This indicates that the CT complex lies directly on the reaction pathway and is not a side equilibrium. researcher.life

Kinetic Isotope Effects (KIE) in Dihydroacridine-Mediated Hydride Transfer

The study of kinetic isotope effects (KIE), where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), is a powerful tool for elucidating the mechanism of a chemical reaction. wikipedia.org In the context of hydride transfer from 9,10-dihydroacridines, KIE provides insight into the nature of the transition state and whether the C-H bond cleavage is the rate-determining step. wikipedia.orgprinceton.edu

For the hydride transfer from 10-methyl-9,10-dihydroacridine to 1-benzyl-3-cyanoquinolinium ion, the intramolecular KIE was determined to be between 5 and 6. rsc.org This value is consistent with a mechanism where the hydride transfer is the primary event and contradicts a two-step mechanism involving a significant intermediate. rsc.org Research on the oxidation of 10-methyl-9-phenylacridan by various π acceptors showed deuterium (B1214612) kinetic isotope effects ranging from 5.8 to 11.9, indicating a significant primary KIE and confirming the involvement of C-H bond breaking in the rate-determining step. researchgate.net While specific KIE values for 9-tert-butyl-9-methyl-9,10-dihydroacridine are not prominently documented in the reviewed literature, the data from analogous structures strongly suggest that its hydride transfer reactions would also exhibit a significant primary kinetic isotope effect, characteristic of a rate-determining C-H bond cleavage.

Solvent Effects and Temperature Dependence on Hydride Transfer Rates and Mechanisms

The rate and mechanism of hydride transfer from 9,10-dihydroacridine derivatives are highly sensitive to both the solvent and the reaction temperature. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway.

The effect of solvent polarity is significant; as the solvent polarity increases, the activation enthalpy (ΔH‡obs) for the hydride transfer can shift from negative to positive values. For example, in the reaction of a 9-substituted 10-methyl-9,10-dihydroacridine with DDQ, the activation enthalpy increases from -13 kJ mol⁻¹ in chloroform (B151607) to +13 kJ mol⁻¹ in the more polar benzonitrile. researcher.life This change is thought to be due to a slower proton transfer rate from the dihydroacridine radical cation to the acceptor radical anion in more polar solvents. researcher.life The reactivity of 9-substituted 10-methyl-9,10-dihydroacridines, including the tert-butyl derivative, varies significantly with the substituent, spanning a range of 10⁷. researcher.life This large variation is primarily attributed to the proton transfer step rather than the initial electron transfer. researcher.life

| Substituent (R) | ΔH‡obs (kJ mol⁻¹) |

|---|---|

| H | -32 |

| Me | -4 |

| CH₂Ph | -13 |

Photoinduced Electron Transfer and Redox Processes

Photoexcitation of 9,10-dihydroacridine derivatives can initiate electron transfer processes, making them valuable compounds in photoredox catalysis. Upon absorbing light, the molecule is promoted to an excited state that is both a stronger oxidant and a stronger reductant than its ground state. nih.gov

Excited-State Oxidation and Reduction Potentials

The efficacy of a photocatalyst is largely determined by its excited-state redox potentials. These potentials can be estimated using the Rehm-Weller equation, which combines the ground-state redox potential and the excited-state energy. nih.gov For the acridine radical (Mes-Acr•), the excited state oxidation potentials were estimated to be highly negative, at -2.91 V and -3.36 V vs. SCE, making it an exceptionally potent photoreductant. nih.gov

| Compound | Potential Type | Value (V vs. SCE) | Reference |

|---|---|---|---|

| Mes-Acr• (Excited State) | Oxidation Potential | -2.91 | nih.gov |

| Mes-Acr• (Higher Excited State) | Oxidation Potential | -3.36 | nih.gov |

| 9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine (Ground State) | Oxidation Potential (Ep/2) | 0.82 | nih.gov |

| 10-methyl-9,10-dihydroacridine (Ground State) | Oxidation Potential (Eox vs. Fc+/Fc) | 0.492 | d-nb.info |

Sequential Single-Electron Transfer Mechanisms in Photocatalysis

For example, in organocatalyzed atom transfer radical polymerization (O-ATRP), dimethyl-dihydroacridine-based photocatalysts are used to initiate the process. nih.govacs.org The mechanism involves the photoexcited catalyst undergoing SET to activate a dormant species, generating a propagating radical. The stability of the resulting radical cation of the dihydroacridine is crucial for the catalytic cycle to proceed efficiently. acs.org Modifications to the dihydroacridine structure are sometimes necessary to stabilize this radical cation and ensure catalyst turnover. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms in Dihydroacridine Redox Chemistry

Proton-coupled electron transfer (PCET) represents a fundamental mechanism in which both an electron and a proton are transferred in a single kinetic step or in separate, concerted steps. d-nb.infonih.gov This pathway is highly relevant to the redox chemistry of 9,10-dihydroacridines, as the formal transfer of a hydride ion (H⁻) can be mechanistically described as the net transfer of a proton and two electrons.

The hydride transfer reactions of 9,10-dihydroacridines are often best described by a stepwise PCET mechanism (ETPT: electron transfer followed by proton transfer). researcher.life The initial single-electron transfer from the dihydroacridine to an acceptor results in the formation of a radical cation-radical anion pair. researcher.life The subsequent, often rate-determining, step is the transfer of a proton from the dihydroacridine radical cation to the acceptor radical anion. researcher.life This PCET framework helps to explain the significant influence of substituents at the 9-position on the reaction rates, as these substituents primarily affect the acidity of the C-H bond in the radical cation intermediate. researcher.life The concerted transfer of a proton and an electron (CPET) has also been observed in the reactions of related acridine compounds, such as acridine orange. nih.gov

Photophysical Properties and Excited State Dynamics of 9,10 Dihydroacridines

Electronic Transitions and Absorption Characteristics

The interaction of 9,10-dihydroacridine (B10567) derivatives with light is fundamentally dictated by their molecular structure. The substituents at the C9 position play a critical role in defining the geometry and electronic landscape of the molecule, which in turn influences its absorption spectrum and its capacity for intramolecular charge transfer when incorporated into a larger molecular system.

The molecular conformation of 9,10-dihydroacridine derivatives is a key determinant of their electronic properties. The central dihydroacridine ring adopts a boat-shaped conformation, and substituents at the C9 position can occupy pseudo-axial or pseudo-equatorial positions. rsc.org In the case of 9-Tert-butyl-9-methyl-9,10-dihydroacridine, the bulky tert-butyl and methyl groups are crucial. These sterically demanding groups enforce a highly twisted geometry when the dihydroacridine moiety is chemically linked to an electron-accepting unit. nih.govresearchgate.net

This structural twist is central to enabling Intramolecular Charge Transfer (CT). In such donor-acceptor (D-A) systems, the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich dihydroacridine donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor. sci-hub.se The large dihedral angle between the donor and acceptor planes, enforced by the C9 substituents, minimizes the spatial overlap between the HOMO and LUMO. nih.gov This separation reduces the electron exchange energy, a critical factor for achieving a small energy gap between the singlet and triplet excited states, which is a hallmark of TADF materials. nih.gov

The ultraviolet (UV) absorption spectra of 9,10-dihydroacridines are directly influenced by their substitution pattern. Studies have shown that derivatives with bulky C9 substituents, such as a tert-butyl group, exhibit distinct absorption maxima compared to other 9,10-dihydroacridines, reflecting the unique electronic environment created by these groups. rsc.org When incorporated into a D-A molecule, the absorption spectrum typically features bands corresponding to the local π-π* transitions of the donor and acceptor units, as well as a lower-energy band characteristic of the intramolecular charge transfer from the dihydroacridine donor to the acceptor.

Upon photoexcitation, D-A molecules containing a 9,10-dihydroacridine donor can form an excited state with a significant degree of charge separation, known as an intramolecular charge transfer (CT) state. In this state, an electron is effectively transferred from the HOMO of the dihydroacridine donor to the LUMO of the acceptor. nih.govrsc.org The existence and nature of this CT state are fundamental to the unique photophysical properties of these materials. rsc.org

The energy of the CT state is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In more polar solvents, the CT emission peak will typically shift to lower energies (a red shift) due to the stabilization of the highly polar excited state. This behavior is a key diagnostic feature for identifying CT emission.

The efficiency of CT state formation and its subsequent decay pathways are governed by the electronic coupling between the donor and acceptor. The twisted geometry imposed by C9 substituents like tert-butyl and methyl groups, as found in 9-Tert-butyl-9-methyl-9,10-dihydroacridine, ensures that the HOMO and LUMO are well-separated, leading to a pure CT character in the lowest excited state. nih.govsci-hub.se This separation is essential for minimizing the energy difference between the singlet CT state (¹CT) and the triplet CT state (³CT), which is the foundational principle behind their use in TADF applications. nih.gov

Excited State Processes and Deactivation Pathways

Following excitation to a singlet state, molecules can undergo several deactivation processes to return to the ground state. For 9,10-dihydroacridine-based TADF emitters, the dynamics of the singlet (S₁) and triplet (T₁) excited states, and the transitions between them, are of paramount importance.

In typical organic molecules, the energy of the first triplet excited state (T₁) is significantly lower than that of the first singlet excited state (S₁). However, in D-A molecules designed for TADF, the energy gap (ΔEₛₜ) between S₁ and T₁ is exceptionally small, often less than 0.2 eV. researchgate.net This near-degeneracy is a direct consequence of the minimal HOMO-LUMO overlap in the twisted molecular structure. nih.govsci-hub.se

For D-A systems utilizing the closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor, this small ΔEₛₜ has been well-documented. For instance, the emitter DMAC-TRZ exhibits a ΔEₛₜ of just 0.046 eV. nih.gov Similarly, TRZ-DDMAc, which incorporates two DMAC donors, has a calculated ΔEₛₜ of only 0.014 eV. sci-hub.se The structural similarities suggest that a D-A molecule using 9-Tert-butyl-9-methyl-9,10-dihydroacridine as the donor would exhibit a similarly small singlet-triplet energy gap.

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔEₛₜ (eV) |

|---|---|---|---|

| TRZ-DDMAc | 2.536 | 2.522 | 0.014 |

| TRZ-DDPAc | 2.628 | 2.612 | 0.016 |

| DMAC-TRZ | - | - | 0.046 |

Data for illustrative compounds containing the structurally similar 9,9-dimethyl-9,10-dihydroacridine (DMAC) and 9,9-diphenyl-9,10-dihydroacridine (B1356494) (DDPAc) donors. nih.govsci-hub.se

The transitions between singlet and triplet states are known as intersystem crossing (ISC). In TADF emitters, two such processes are critical:

Intersystem Crossing (ISC): The transition from the S₁ state to the T₁ state.

Reverse Intersystem Crossing (RISC): The transition from the T₁ state back to the S₁ state. rsc.org

While ISC is a common process in many fluorescent molecules, efficient RISC is rare and is the defining characteristic of TADF. The rate of RISC (kᵣᵢₛ꜀) is highly dependent on the ΔEₛₜ; a smaller gap allows for thermal energy at room temperature to be sufficient to overcome the energy barrier and promote the T₁ → S₁ "spin-flip" transition. nih.gov

The rates of these processes have been determined for various DMAC-based emitters. For example, the kᵣᵢₛ꜀ for DMAC-TRZ is 2.2 x 10⁵ s⁻¹, while modifications to the donor structure can increase this rate significantly, demonstrating the tunability of these dynamics. nih.gov This efficient RISC mechanism allows the population of non-emissive triplet excitons to be converted into emissive singlet excitons, dramatically increasing the theoretical internal quantum efficiency of organic light-emitting diodes (OLEDs). nih.gov

| Compound | kₗₛ꜀ (s⁻¹) | kᵣᵢₛ꜀ (s⁻¹) |

|---|---|---|

| DMAC-TRZ | 4.7 x 10⁷ | 2.2 x 10⁵ |

| tBuPh-DMAC-TRZ | 1.5 x 10⁸ | 9.2 x 10⁵ |

| OMePh-DMAC-TRZ | 1.1 x 10⁸ | 7.8 x 10⁵ |

Kinetic rate constants for ISC and RISC in DMAC-based TADF emitters. nih.gov

The presence of TADF is confirmed by time-resolved photoluminescence measurements, which show a long-lived emission component on the microsecond timescale. For example, TADF emitters incorporating DMAC donors show delayed fluorescence lifetimes in the range of 10 microseconds. sci-hub.sersc.org The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which can be very high in these materials, often exceeding 90% in doped films. nih.gov This high efficiency is a direct result of harvesting both singlet and triplet excitons through the TADF mechanism. rsc.orgresearchgate.net

| Compound | Emission λ (nm) | PLQY (%) | Delayed Lifetime (μs) |

|---|---|---|---|

| TRZ-DDMAc | 524 | - | 10.32 |

| TRZ-DDPAc | 510 | 79.7 | 10.37 |

| DMAC-TRZ | 495 | 90 | - |

Photophysical properties of illustrative TADF emitters featuring dihydroacridine donors. nih.govsci-hub.sersc.org

Photochemical Reactions and Excited-State Reactivity of 9-Tert-butyl-9-methyl-9,10-dihydroacridine

The photochemical behavior of 9,10-dihydroacridine derivatives is characterized by their ability to participate in photoinduced electron transfer and subsequent bond cleavage events. While specific research on 9-Tert-butyl-9-methyl-9,10-dihydroacridine is not extensively available in published literature, its photochemical reactivity can be inferred from the well-documented behavior of structurally similar 9,9-disubstituted-9,10-dihydroacridines. The bulky tert-butyl group and the methyl group at the C9 position are expected to influence the steric and electronic environment of the molecule, thereby affecting the dynamics of its excited states and the mechanisms of its photochemical reactions.

Photoinduced Hydride Release Mechanisms

Photoinduced hydride release is a hallmark of many 9,10-dihydroacridine derivatives, making them potent photo-hydride donors in various chemical transformations. Upon absorption of light, these molecules are promoted to an excited state, from which they can release a hydride ion (H⁻). This process is of significant interest in photoredox catalysis. The mechanism of this release is believed to be a stepwise process involving an initial photoinduced electron transfer (PET) followed by a proton transfer or, in some cases, a hydrogen atom transfer (HAT).

For 9,9-disubstituted acridans, the initial step upon photoexcitation is the formation of the corresponding radical cation. The stability of this radical cation is a key determinant of the efficiency of the subsequent steps. The electron-donating nature of the dihydroacridine core facilitates this initial photo-oxidation. Following the electron transfer, the resulting radical cation can then release a hydrogen atom to a suitable acceptor, effectively completing the hydride transfer process.

Excitation: The 9,10-dihydroacridine derivative absorbs a photon, leading to an excited state.

Electron Transfer: From the excited state, an electron is transferred to an acceptor molecule, forming the acridinium (B8443388) radical cation.

Hydrogen Atom Transfer: The acridinium radical cation then transfers a hydrogen atom to a radical anion or another acceptor, resulting in the formation of the stable acridinium cation and completing the net hydride transfer.

The presence of bulky alkyl groups at the C9 position, such as the tert-butyl and methyl groups in 9-Tert-butyl-9-methyl-9,10-dihydroacridine, can sterically influence the approach of the hydride acceptor and potentially affect the rate and efficiency of the hydride release.

Excited-State Heterolytic and Homolytic Bond Cleavage

The fate of the excited 9,10-dihydroacridine molecule is largely dictated by the competition between heterolytic and homolytic cleavage pathways of the C-H bond at the 9-position. maricopa.edu The nature of the solvent and the specific substituents on the acridine (B1665455) core play a crucial role in determining which pathway is favored. nih.gov

Heterolytic cleavage involves the breaking of a bond where one fragment retains both electrons, leading to the formation of ions. In the context of 9,10-dihydroacridines, photoinduced heterolysis of the C9-H bond would result in the formation of an acridinium cation and a hydride ion. This process is generally favored in polar solvents, which can stabilize the resulting charged species. nih.gov For instance, in polar media like acetonitrile, the heterolytic pathway is often efficient. nih.gov

Homolytic cleavage , on the other hand, involves the symmetrical breaking of a bond, with each fragment retaining one of the bonding electrons, leading to the formation of radicals. maricopa.edu For 9,10-dihydroacridines, homolysis of the C9-H bond in the excited state would yield an acridinyl radical and a hydrogen atom. This pathway is more likely to occur in nonpolar solvents that cannot effectively stabilize ionic intermediates. maricopa.eduyoutube.com

The competition between these two pathways is a critical aspect of the photochemical reactivity of this class of compounds. The choice of solvent can be used to direct the reaction towards either a radical-mediated or an ion-mediated pathway.

| Cleavage Pathway | Predominant in | Products |

| Heterolytic | Polar Solvents (e.g., Acetonitrile, Methanol) | Acridinium Cation, Hydride Ion |

| Homolytic | Nonpolar Solvents (e.g., Cyclohexane) | Acridinyl Radical, Hydrogen Atom |

Solvatochromism and Environmental Sensitivity of Excited States

The photophysical properties of 9,10-dihydroacridine derivatives, including their absorption and emission spectra, are often sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation.

For many donor-acceptor molecules, which the 9,10-dihydroacridine framework can be a part of, an intramolecular charge transfer (ICT) character is observed in the excited state. mdpi.com This leads to a larger dipole moment in the excited state compared to the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. nih.gov This positive solvatochromism is a common feature for compounds exhibiting ICT. mdpi.com

In the case of donor-substituted 9,9-dimethyl-9,10-dihydroacridine derivatives, they have been observed to exhibit emission from an intramolecular charge transfer state, which is manifested by positive solvatochromism. mdpi.com It is reasonable to expect that 9-Tert-butyl-9-methyl-9,10-dihydroacridine would exhibit similar behavior. The emission wavelength would be expected to shift to longer wavelengths as the polarity of the solvent increases. This environmental sensitivity of the excited states is a key characteristic that influences their application in areas such as chemical sensing and organic light-emitting diodes (OLEDs).

The table below illustrates the expected trend in the emission wavelength of a hypothetical 9,9-disubstituted-9,10-dihydroacridine derivative in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | Expected Emission Wavelength |

| Toluene | 2.38 | Shorter Wavelength (e.g., Blue-Green) |

| Dichloromethane | 8.93 | Intermediate Wavelength |

| Acetonitrile | 37.5 | Longer Wavelength (e.g., Green-Yellow) |

| Methanol | 32.7 | Longest Wavelength (due to polarity and H-bonding) |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular and electronic structure of complex organic molecules like 9-Tert-butyl-9-methyl-9,10-dihydroacridine. These computational approaches offer profound insights into the molecule's frontier molecular orbitals, thermodynamic stability, and behavior upon electronic excitation.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO/LUMO) and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 9-Tert-butyl-9-methyl-9,10-dihydroacridine, DFT studies are crucial for understanding its chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

While direct DFT data for 9-Tert-butyl-9-methyl-9,10-dihydroacridine is not extensively published, studies on closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives provide valuable insights. For instance, in a compound where 9,9-dimethyl-9,10-dihydroacridine is a donor moiety linked to a pyridazine (B1198779) acceptor, DFT calculations revealed the spatial distribution of the HOMO and LUMO. Typically, in such donor-acceptor systems, the HOMO is localized on the electron-donating dihydroacridine unit, while the LUMO resides on the electron-accepting moiety. This separation of frontier orbitals is fundamental to the charge-transfer properties of the molecule.

Table 1: Representative Frontier Orbital Energies for a Donor-Acceptor Compound Containing the 9,9-Dimethyl-9,10-dihydroacridine Moiety

| Molecular Orbital | Energy (eV) |

| HOMO | Value for related compound |

| LUMO | Value for related compound |

| HOMO-LUMO Gap | Calculated difference |

Note: The values presented are illustrative and based on DFT calculations for a closely related derivative of 9,9-dimethyl-9,10-dihydroacridine.

Computational Evaluation of Thermodynamic Parameters for Hydride, Hydrogen Atom, and Electron Release

The ability of 9,10-dihydroacridine (B10567) derivatives to act as reducing agents by releasing a hydride ion (H⁻), a hydrogen atom (H•), or an electron (e⁻) is a cornerstone of their chemical reactivity. Computational chemistry provides a powerful avenue to quantify the thermodynamic feasibility of these processes. Thermochemical cycles, often constructed using data from DFT calculations, can be employed to determine key parameters such as hydricity (hydride donor ability), bond dissociation free energy (for hydrogen atom release), and oxidation potential (for electron release). acs.org

A general computational methodology involves calculating the free energies of the parent dihydroacridine molecule and its corresponding products after the release of a hydride, hydrogen atom, or electron. For example, the hydricity can be calculated using a thermodynamic cycle that involves the pKa of the dihydroacridine and the reduction potential of the corresponding acridinium (B8443388) cation.

Prediction of Charge Transfer Characteristics and Dipole Moments in Excited States

Upon absorption of light, molecules like 9-Tert-butyl-9-methyl-9,10-dihydroacridine are promoted to an electronically excited state. In this state, the electronic distribution can be significantly different from the ground state, often leading to intramolecular charge transfer (ICT). nih.gov This phenomenon is particularly relevant in molecules where an electron-donating part is connected to an electron-accepting part.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the nature of these excited states. These calculations can reveal the charge transfer characteristics by mapping the electron density distribution in the excited state compared to the ground state. For dihydroacridine derivatives, excitation can lead to a transfer of electron density from the dihydroacridine core to an acceptor moiety, resulting in a highly polar excited state.

The change in electronic distribution is also reflected in the molecule's dipole moment. The dipole moment in the excited state (μe) can be significantly larger than that in the ground state (μg), a hallmark of ICT. While specific computational predictions for 9-Tert-butyl-9-methyl-9,10-dihydroacridine are not published, studies on other donor-acceptor systems containing dihydroacridine have shown that the excited state dipole moment can be substantially increased. This property is crucial for understanding the solvatochromic behavior of the molecule (i.e., the change in its absorption or emission color with solvent polarity) and for designing materials for applications in sensors and nonlinear optics.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 9-Tert-butyl-9-methyl-9,10-dihydroacridine is not planar. The central dihydroacridine ring adopts a boat-like conformation. The substituents at the C9 position can exist in pseudo-axial or pseudo-equatorial orientations. The relative stability of these conformers is determined by steric and electronic factors.

Computational conformational analysis can be performed to identify the most stable conformers and to calculate the energy barriers for interconversion between them. By systematically varying key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be constructed. The PES provides a detailed map of the molecule's conformational landscape, revealing the low-energy valleys corresponding to stable conformers and the mountain passes representing the transition states for conformational changes.

For 9-substituted 9,10-dihydroacridines, it has been suggested that the larger substituent preferentially occupies the pseudo-axial position to minimize steric strain. In the case of 9-Tert-butyl-9-methyl-9,10-dihydroacridine, computational analysis would be able to definitively determine the preferred orientation of the bulky tert-butyl and smaller methyl groups. Understanding the conformational preferences is essential as the geometry of the molecule can significantly impact its reactivity and photophysical properties.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

To experimentally probe the rapid processes that occur after light absorption, advanced spectroscopic techniques with high temporal resolution are employed. These methods allow for the direct observation of short-lived intermediates and provide crucial data for elucidating reaction mechanisms.

Time-Resolved UV/Vis Absorption Spectroscopy (Femtosecond and Nanosecond)

Time-resolved UV/Vis absorption spectroscopy is a powerful technique for studying the dynamics of excited states and reactive intermediates. By using ultrashort laser pulses, it is possible to monitor changes in the absorption spectrum of a sample on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales.

In the study of dihydroacridine derivatives, femtosecond transient absorption (fs-TA) spectroscopy can be used to observe the initially formed excited singlet state and its subsequent evolution. acs.orgresearchgate.netnih.govbgsu.edu This could involve processes such as intersystem crossing to a triplet state, intramolecular charge transfer, or bond cleavage. The transient absorption spectra provide fingerprints of the species present at different times after excitation.

Nanosecond transient absorption (ns-TA) spectroscopy complements the femtosecond technique by allowing for the observation of longer-lived species, such as triplet states or radical ions, which may be formed from the initial excited state. nih.govbgsu.edu By analyzing the kinetics of the rise and decay of the transient absorption signals, a detailed picture of the photochemical and photophysical pathways can be constructed.

For instance, in studies of related dihydroacridine compounds, these techniques have been used to elucidate the mechanism of photoinduced electron transfer and hydride release. The transient spectra reveal the formation of the dihydroacridine radical cation and the acridinium ion, and the kinetics provide the rates of these processes. While specific time-resolved studies on 9-Tert-butyl-9-methyl-9,10-dihydroacridine are not prominent in the literature, the application of these techniques would be invaluable for understanding its excited-state behavior and its mechanism of action in photochemical reactions.

Steady-State UV/Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of 9,10-dihydroacridine derivatives are dictated by the π-conjugated system of the acridine (B1665455) core, which is modulated by the substituents at the 9- and 10-positions.

Research Findings: Studies on various 9-substituted 9,10-dihydroacridines have shown that the introduction of bulky alkyl groups, such as a tert-butyl group, can cause notable changes in their ultraviolet (UV) spectra. The UV absorption spectra of 9,10-dihydroacridines typically feature multiple bands corresponding to π-π* transitions within the aromatic rings. For 9-tert-butylacridine and its derivatives, distinct absorption maxima have been noted that are absent in the spectra of other related 9,10-dihydroacridines. This suggests that the steric hindrance introduced by the tert-butyl group influences the electronic structure of the chromophore.

While specific fluorescence data for 9-Tert-butyl-9-methyl-9,10-dihydroacridine is not extensively detailed in available literature, related dihydroacridine compounds are known to exhibit fluorescence. The emission properties, including quantum yield and solvatochromic shifts, are sensitive to the molecular geometry and the polarity of the solvent environment. For instance, other 9,9-disubstituted dihydroacridine derivatives have been shown to exhibit relatively high fluorescence quantum yields.

UV/Vis Absorption and Fluorescence Data Specific experimental values for the absorption and emission maxima of 9-Tert-butyl-9-methyl-9,10-dihydroacridine are not readily available in the surveyed literature. For context, a generalized representation is provided based on analogous compounds.

| Parameter | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Typical Values for 9,9-dialkyl-9,10-dihydroacridines | Non-polar | ~280-300, ~340-360 | ~370-450 | Variable |

| Polar | Slight shifts observed | Red-shifted | Variable |

Note: This table is illustrative and based on data for similar 9,9-disubstituted dihydroacridine compounds. Specific data for 9-Tert-butyl-9-methyl-9,10-dihydroacridine is required for accurate values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise molecular structure and conformation of 9,10-dihydroacridine derivatives in solution.

Research Findings: The ¹H and ¹³C NMR spectra of 9-substituted 9,10-dihydroacridines provide critical information about the molecule's conformation. The central dihydroacridine ring typically adopts a boat conformation. For 9-Tert-butyl-9-methyl-9,10-dihydroacridine, the sterically demanding tert-butyl group is expected to preferentially occupy the pseudo-axial position to minimize steric strain with the aromatic rings. This conformational preference influences the chemical shifts of the protons and carbons in the acridine skeleton. The aromatic region of the ¹H NMR spectrum would show complex splitting patterns for the eight protons on the two benzene (B151609) rings, while the aliphatic region would feature singlets for the methyl and tert-butyl protons.

Representative NMR Data Detailed experimental NMR data for 9-Tert-butyl-9-methyl-9,10-dihydroacridine is not available in the cited literature. The following table illustrates the expected chemical shifts based on the analysis of closely related structures, such as 9,9-diethyl-9,10-dihydroacridine.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic Protons | 6.60 - 7.30 (m, 8H) | 113 - 141 |

| N-H Proton | ~6.0 (s, 1H) | - |

| C9-C(CH₃)₃ | Singlet | Aliphatic Region |

| C9-CH₃ | Singlet | Aliphatic Region |

| C9 | - | ~40-50 |

| C(CH₃)₃ (quaternary) | - | Aliphatic Region |

| C(CH₃)₃ (methyls) | - | Aliphatic Region |

Note: This table is a generalized representation. Actual chemical shifts for 9-Tert-butyl-9-methyl-9,10-dihydroacridine would need to be determined experimentally.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is the primary technique for detecting and characterizing paramagnetic species, such as radical cations, which can be formed by the one-electron oxidation of 9,10-dihydroacridines.

Predicted EPR Parameters No experimental EPR studies have been reported specifically for the radical intermediate of 9-Tert-butyl-9-methyl-9,10-dihydroacridine. The parameters for organic radicals of this type are generally predictable.

| Parameter | Expected Value | Information Provided |

| g-factor | ~2.002 - 2.003 | Close to the free-electron value, typical for organic π-radicals. |

| a(N) (hfc) | Variable | Spin density on the nitrogen atom. |

| a(H) (hfc) | Variable | Spin density distribution on the aromatic protons. |

Note: This table contains predicted values based on general principles of EPR spectroscopy for nitrogen-containing aromatic radicals.

X-ray Crystallography for Molecular Geometry and Packing

Single-crystal X-ray diffraction provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and intermolecular packing interactions.

Research Findings: While a crystal structure for 9-Tert-butyl-9-methyl-9,10-dihydroacridine has not been reported, data from the parent compound, 9,10-dihydroacridine (acridan), and other derivatives show that the central ring adopts a non-planar, boat-like conformation. The dihedral angle between the two flanking benzene rings is a key structural parameter. For acridan, this angle is approximately 160-170 degrees. In 9-Tert-butyl-9-methyl-9,10-dihydroacridine, the bulky substituents at C9 would further pucker the central ring. The tert-butyl group would likely adopt a pseudo-axial orientation to minimize steric clashes, consistent with NMR studies of similar compounds. The crystal packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potentially N-H···π interactions.

Crystallographic Data for a Related Compound (Acridan)

| Parameter | Value for 9,10-Dihydroacridine (Acridan) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.897 |

| b (Å) | 5.861 |

| c (Å) | 10.737 |

| β (°) | 108.062 |

| Dihedral Angle | ~161° |

Note: This data is for the unsubstituted parent compound and serves as a reference for the general dihydroacridine framework.

Advanced Applications in Chemical Systems Mechanistic and Design Principles

Dihydroacridines as Organic Photocatalysts

Organic photoredox catalysts have emerged as a revolutionary tool, utilizing visible light to drive a wide array of chemical transformations under mild conditions. princeton.edu Dihydroacridine derivatives, upon oxidation to their corresponding acridinium (B8443388) ions, are potent photooxidants. The presence of bulky substituents like a tert-butyl group at the C9 position is crucial for enhancing the stability and tuning the photophysical properties of the catalyst.

Design Principles for Efficient Photoredox Catalysts Based on Dihydroacridine Scaffolds

The efficacy of a dihydroacridine-based photoredox catalyst is intrinsically linked to its molecular structure. Key design principles focus on modifying the electronic and steric environment of the acridine (B1665455) core to optimize its photophysical properties, such as excited-state redox potentials, triplet energies, and quantum yields. nih.gov

Substitution at the 9-Position: The introduction of bulky alkyl groups, such as the tert-butyl and methyl groups in 9-Tert-butyl-9-methyl-9,10-dihydroacridine, is a critical design element. These groups provide steric hindrance that stabilizes the corresponding acridinyl radical and the acridinium cation, preventing dimerization and other deactivation pathways. This stability is paramount for maintaining a high catalytic turnover.

Electronic Tuning: The redox potentials of the catalyst can be finely tuned by introducing electron-donating or electron-withdrawing groups on the aryl rings of the acridine core. nih.govnih.gov This allows for the rational design of catalysts tailored for specific transformations that require precise redox windows. nih.gov

Core Modification: Expanding the π-system of the acridine scaffold, for instance by creating N,N-diaryl dihydrophenazine structures, can significantly impact the catalyst's properties and improve control in polymerization reactions. rsc.org Establishing these structure-property relationships is essential for developing new catalysts with targeted functions. nih.govrsc.org

Below is a table illustrating how structural modifications can influence the key photophysical properties of organic photoredox catalysts.

| Structural Modification | Effect on Photophysical Property | Rationale |

| Bulky 9-Substituents | Increased catalyst stability, longer excited-state lifetime. | Steric hindrance prevents dimerization and side reactions. |

| Electron-Donating Groups | Lowers oxidation potential, increases reducing power of excited state. | Destabilizes the ground state relative to the oxidized state. |

| Electron-Withdrawing Groups | Increases oxidation potential, enhances oxidizing power of excited state. | Stabilizes the ground state relative to the oxidized state. |

| Extended π-Conjugation | Red-shifts absorption spectrum, potentially alters triplet energy. | Decreases the HOMO-LUMO energy gap. |

Mechanisms of Photocatalytic Electron Transfer in Organic Transformations

The photocatalytic cycle of dihydroacridine-based catalysts generally involves a series of single-electron transfer (SET) events. princeton.edu The process is initiated by the absorption of visible light, which promotes the catalyst to an excited state (*PC). researchgate.net

Photoexcitation: The acridinium catalyst absorbs a photon, transitioning to a highly energetic singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet excited state.

Electron Transfer: In its excited state, the catalyst is a much stronger oxidant than in its ground state. It can accept an electron from a suitable donor molecule (Substrate-D), generating a radical cation of the substrate and the reduced catalyst, an acridinyl radical (PC•).

Radical Reaction: The generated substrate radical cation undergoes the desired chemical transformation (e.g., bond cleavage, addition).

Catalyst Regeneration: The acridinyl radical (PC•) is a potent reductant and can donate an electron to an acceptor molecule (Substrate-A), regenerating the ground-state acridinium catalyst and forming a radical anion of the acceptor, thus completing the catalytic cycle.

Mechanistic investigations suggest that in some cases, consecutive photo-induced electron transfer (ConPET) can play a role, leading to the formation of a catalyst with even greater reducing capability. researchgate.netnih.gov

Applications in Reductive Defluorination and C-F Cleavage

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. nih.gov Photocatalysis using highly reducing organic catalysts offers a promising strategy for reductive defluorination under mild conditions. While microbial reductive defluorination has been documented, photocatalytic methods provide a valuable synthetic tool. nih.gov

In this context, the excited state of dihydroacridine-type catalysts can be sufficiently reducing to transfer an electron to a polyfluoroarene substrate. This process generates a radical anion, which can then undergo fragmentation to cleave a C-F bond, releasing a fluoride (B91410) ion. The resulting aryl radical can be trapped by a hydrogen atom source to yield the hydrodefluorinated product. Tuning the electron-transfer rates from the photocatalyst to the substrate is crucial for modulating these reactions. nih.gov

Role in Atom Transfer Radical Polymerization (ATRP) Mechanisms

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low dispersity. wikipedia.org Organocatalyzed ATRP (O-ATRP), driven by visible light, has been developed to replace traditional transition-metal catalysts, which can be problematic for applications in electronics or biomedicine. nih.govrsc.org

Dihydroacridine derivatives are highly effective catalysts for O-ATRP. rsc.org The mechanism involves the photoexcited catalyst abstracting a halogen atom from an alkyl halide initiator, generating a propagating radical and the oxidized catalyst. This process rapidly establishes an equilibrium with a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth. wikipedia.orgwarwick.ac.uk The performance of these catalysts is closely tied to their structure, with N,N-diaryl dihydrophenazine derivatives showing the ability to control polymerization at catalyst loadings as low as 10 ppm. rsc.org

Dihydroacridines as Models for Biological Hydride Transfer Agents

Hydride transfer is a fundamental process in numerous biological redox reactions, often mediated by the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov Dihydroacridines serve as valuable synthetic analogues of NADH, allowing for detailed mechanistic studies of hydride transfer processes in a simplified, non-enzymatic context.

Analogues of Nicotinamide-Adenine Dinucleotide (NADH) in Mechanistic Studies

9-substituted-10-methyl-9,10-dihydroacridines are frequently used as NADH analogues to investigate the fundamental steps of hydride transfer. nih.govfigshare.com A key question in these studies is whether the hydride (H⁻) is transferred in a single, concerted step or via a stepwise mechanism involving sequential transfer of an electron and a hydrogen atom (or an electron, a proton, and another electron).

Studies on the oxidation of 10-methyl-9,10-dihydroacridine have shown that the reaction can proceed through an initial hydrogen-atom abstraction to form an acridinyl radical. nih.govfigshare.com This radical can then undergo a subsequent electron transfer to yield the corresponding 10-methylacridinium (B81027) cation, the product of a net hydride transfer. nih.govfigshare.com However, other pathways, such as the formation of charge-transfer complexes as intermediates, have also been identified. acs.org The excited-state behavior of dihydroacridines has also been investigated, revealing that hydride release can occur from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. nih.gov These model studies provide crucial insights into the factors governing the mechanisms of both chemical and biological hydride transfer reactions. nih.govrsc.org

Understanding Enzyme-Mimetic Hydride Transfer Processes

The one-electron donor properties of various 9-substituted 10-methyl-9,10-dihydroacridines are similar; however, the proton donor abilities of their corresponding radical cations differ significantly, leading to a wide range of reactivity. acs.org The formation of charge-transfer (CT) complexes along the reaction pathway is a key feature of these hydride transfer reactions. researcher.life Evidence for the role of these CT complexes as true intermediates includes the observation of negative activation enthalpies in certain systems, where the reaction rate increases as the temperature decreases. researcher.life This indicates that the CT complex is not a side product but lies on the direct reaction pathway. researcher.life The solvent polarity can influence the activation enthalpy, with less polar solvents favoring a negative value and more polar solvents leading to a positive value, likely due to slower proton transfer rates in more polar environments. researcher.life

Dihydroacridines in Optoelectronic Materials Research (Focus on Photophysical Design)

The unique electronic properties of the dihydroacridine scaffold, particularly its strong electron-donating nature, have made it a valuable component in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs).

Design of Emitters with Hybridized Local and Charge-Transfer Excited States

A key strategy in developing highly efficient fluorescent emitters for OLEDs is the concept of hybridized local and charge-transfer (HLCT) excited states. This design principle allows for the harvesting of both singlet and triplet excitons, leading to enhanced device efficiencies. The introduction of a π-conjugated unit into a suitable donor-acceptor molecule is an effective approach to fine-tune the locally excited (LE) and charge-transfer (CT) components and create versatile HLCT emitters. rsc.org

In such systems, the dihydroacridine moiety typically serves as the electron donor. Theoretical calculations on similar donor-acceptor molecules show a significant overlap and partial separation of the "hole" and "particle" orbitals for the lowest singlet (S1) excited state, which is a characteristic feature of an HLCT state. rsc.org This hybridization of LE and CT states can lead to high photoluminescence quantum yields (PLQY). For instance, the incorporation of a cyano group in a donor-acceptor molecule has been shown to enhance the PLQY from 20% to 100% in solution by shifting the excited state from primarily LE to HLCT. rsc.org

Role of Dihydroacridine Moieties as Electron Donors and Hole Transporting Properties in Donor-Acceptor Systems

The 9,10-dihydroacridine (B10567) unit, including derivatives like 9,9-dimethyl-9,10-dihydroacridine (B1200822), is a well-established and potent electron donor in donor-acceptor (D-A) type molecules used in organic electronics. mdpi.comrsc.org In these systems, the highest occupied molecular orbital (HOMO) is predominantly localized on the electron-donating dihydroacridine fragment, while the lowest unoccupied molecular orbital (LUMO) is situated on the acceptor unit. mdpi.com This spatial separation of HOMO and LUMO is a hallmark of D-A molecules and is crucial for achieving charge transfer characteristics. acs.org

The strong electron-donating ability of the dihydroacridine moiety makes it an excellent component for hole transporting materials (HTMs). mdpi.combohrium.com For example, a triphenylamine-based material incorporating a dimethyl acridine unit (TPA-2ACR) has demonstrated excellent performance as an HTM in phosphorescent OLEDs, with current, power, and external quantum efficiencies significantly higher than a standard reference material. mdpi.combohrium.com The steric hindrance provided by bulky substituents at the 9-position, such as tert-butyl groups, can enhance molecular solubility and reduce self-quenching of excitons in the solid state by inhibiting π–π stacking and molecular motions. nih.gov

Rational Design for Tunable Photophysical and Electrochemical Properties in Organic Electronics

The photophysical and electrochemical properties of dihydroacridine-based materials can be systematically tuned through rational molecular design. By carefully selecting the acceptor unit and modifying the linkage between the donor and acceptor, key parameters such as emission wavelength, quantum yield, and energy levels can be controlled.

For instance, in donor-acceptor-donor (DAD) compounds featuring 9,9-dimethyl-9,10-dihydroacridine donors linked to a benzothiadiazole acceptor, the photophysical properties are highly dependent on the linking topology. rsc.org The steric hindrance between the donor and acceptor units influences the torsion angle, which in turn affects the electric dipole moment and the nature of the electronic transitions. rsc.org

The introduction of different substituents on the dihydroacridine core or the acceptor can also modulate the energy levels. For example, in a series of pyridazine-based compounds with either phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine donors, the ionization potentials were found to be only slightly dependent on the strength of the donor moiety. mdpi.comresearchgate.net However, the emission characteristics, including solvatochromism and the potential for thermally activated delayed fluorescence (TADF), are strongly influenced by the specific donor-acceptor combination. mdpi.comresearchgate.net

The following table summarizes the photophysical and electrochemical data for selected dihydroacridine-based donor-acceptor compounds, illustrating the tunability of their properties.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | PLQY (%) | Ref |

| TPA-2ACR | -5.24 | -2.14 | 3.10 | 452 (in CH2Cl2) | - | mdpi.com |

| PhCAR-2ACR | -5.63 | -2.31 | 3.32 | 436 (in CH2Cl2) | - | mdpi.com |

| 2AC-PYD | -5.42 (Ip) | - | - | 534-609 (solvatochromic) | <1 | mdpi.comresearchgate.net |

| DMACIn1 | - | - | - | 525 (in toluene) | 11.1 (film) | researchgate.net |

| DMACIn2 | - | - | - | 520 (in toluene) | 59.5 (film) | researchgate.net |

Note: HOMO/LUMO values can be determined by different methods (e.g., cyclic voltammetry, DFT calculations) and may not be directly comparable across different studies. Ip refers to Ionization Potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.